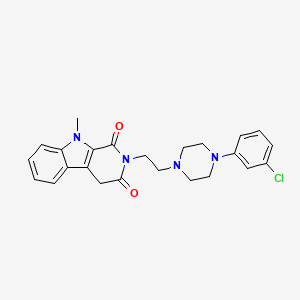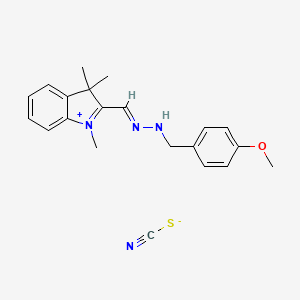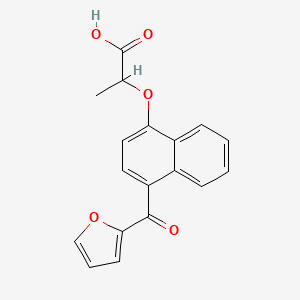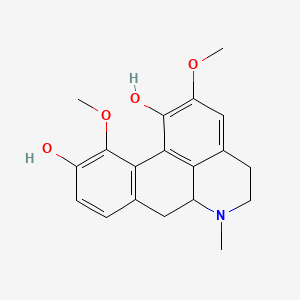
(+-)-Isocorytuberine
描述
(±)-Isocorytuberine is a naturally occurring alkaloid found in various plant species, particularly in the family Menispermaceae. It is known for its diverse pharmacological properties and has been the subject of extensive research due to its potential therapeutic applications. The compound is characterized by its unique chemical structure, which includes a tetrahydroisoquinoline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Isocorytuberine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. The reaction conditions often require acidic catalysts and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production of (±)-Isocorytuberine may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.
化学反应分析
Types of Reactions
(±)-Isocorytuberine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert (±)-Isocorytuberine to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (±)-Isocorytuberine, such as quinones, dihydro derivatives, and substituted tetrahydroisoquinolines.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex alkaloids.
Biology: The compound exhibits significant biological activities, including antimicrobial and antifungal properties.
Medicine: Research has shown that (±)-Isocorytuberine possesses anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for drug development.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (±)-Isocorytuberine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound also exhibits inhibitory effects on certain enzymes, contributing to its anti-inflammatory and anticancer activities.
相似化合物的比较
(±)-Isocorytuberine can be compared with other similar alkaloids, such as:
Tetrahydropalmatine: Another tetrahydroisoquinoline alkaloid with analgesic properties.
Berberine: Known for its antimicrobial and antidiabetic effects.
Palmatine: Exhibits antimicrobial and anti-inflammatory activities.
The uniqueness of (±)-Isocorytuberine lies in its diverse pharmacological profile and its potential for therapeutic applications across various fields.
属性
IUPAC Name |
2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(23-2)18(22)17-15(11)12(20)8-10-4-5-13(21)19(24-3)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQUWRCDPNGKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945402 | |
| Record name | 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-24-7 | |
| Record name | 4H-Dibenzo(de,g)quinoline-1,10-diol, 5,6,6a,7-tetrahydro-2,11-dimethoxy-6-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



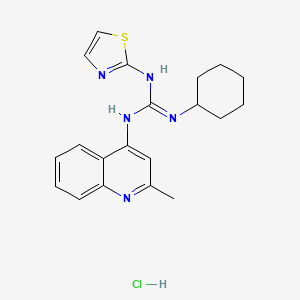
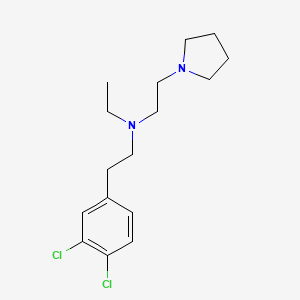
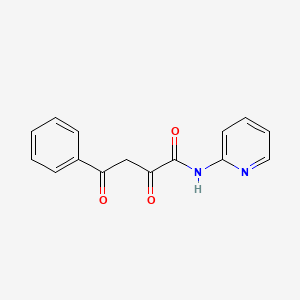
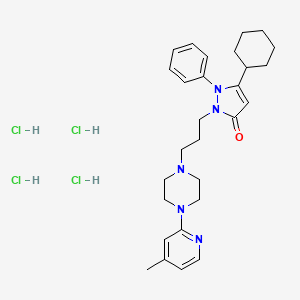

![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
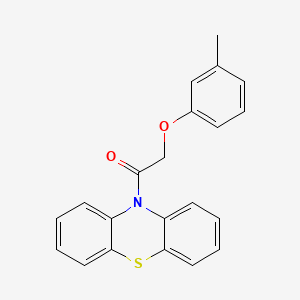
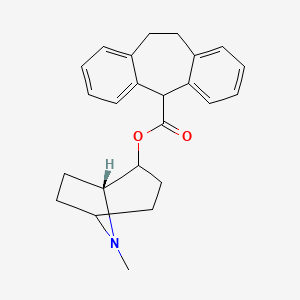
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)

